molecular formula C9H10BrFO B1447220 4-Bromo-2-(2-fluoroethoxy)-1-methylbenzene CAS No. 1694548-51-0

4-Bromo-2-(2-fluoroethoxy)-1-methylbenzene

Cat. No.: B1447220
CAS No.: 1694548-51-0
M. Wt: 233.08 g/mol
InChI Key: XVTSMUBQCTVKEZ-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-fluoroethoxy)-1-methylbenzene is a useful research compound. Its molecular formula is C9H10BrFO and its molecular weight is 233.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Application in Lithium-Ion Batteries

4-bromo-2-fluoromethoxybenzene (BFMB), a compound similar to 4-Bromo-2-(2-fluoroethoxy)-1-methylbenzene, has been researched as a bi-functional electrolyte additive for lithium-ion batteries. Studies reveal that BFMB can electrochemically polymerize to form a protective film on the battery, providing overcharge protection and improving fire retardancy, without affecting the battery's normal cycle performance (Zhang Qian-y, 2014).

Thermochemistry Studies

Research on various bromo- and iodo-substituted methylbenzenes, including this compound, has involved experimental studies of vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are crucial for understanding the thermochemical properties of such compounds, contributing to the field of physical chemistry (S. Verevkin et al., 2015).

Synthesis and Conversion Studies

In the realm of organic synthesis, the compound has been utilized in various studies. For instance, research on regioselective bromination and conversion into sulfur-functionalized benzoquinones involves similar bromomethylbenzene compounds (R. Aitken et al., 2016). Another study focused on the one-step preparation of fluorine-18 labelled synthons using derivatives of bromobenzene for nucleophilic reagents in radiochemistry (R. Gail, H. Coenen, 1994).

Analysis of Binary Liquid Mixtures

Research on the thermo physical properties of binary liquid mixtures, such as 1, 4-dioxane with Bromobenzene, has been conducted to understand the interactions and behaviors in such mixtures. This research contributes to the broader understanding of solution chemistry and molecular interactions (R. Ramesh et al., 2015).

Antioxidant Interaction Studies

The compound's derivatives have also been investigated for their antioxidant activities. For example, a study on 4-bromo-1-isothiocyanato-2-methylbenzene explored its potential as an antioxidant, which is significant in the context of cancer treatment due to the role of reactive oxygen species (Kikoleho Richa et al., 2020).

Applications in Polymer Solar Cells

In the field of renewable energy, studies have been conducted on the use of brominated benzene compounds in polymer solar cells. The addition of these compounds has been shown to improve the electron transfer process, enhancing the efficiency of solar cells (G. Fu et al., 2015).

Properties

IUPAC Name

4-bromo-2-(2-fluoroethoxy)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-7-2-3-8(10)6-9(7)12-5-4-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTSMUBQCTVKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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